Bruceoside B
Description
Taxonomic Origin and Natural Occurrence in Brucea javanica
Bruceoside B is primarily isolated from the seeds and fruits of Brucea javanica, a plant species belonging to the family Simaroubaceae. Brucea javanica, commonly known as Macassar kernels or Java brucea, grows as a shrub or small tree reaching heights of up to 5 meters. The plant exhibits a natural distribution spanning from Sri Lanka and India to China, Indochina, Malesia, New Guinea, and Australia, typically thriving in open areas, secondary forests, and occasionally sand dunes.
The species demonstrates monoecious characteristics with separate male and female flowers occurring on each plant. The tiny flowers, measuring 1.5-2 millimeters in diameter, display greenish white to greenish red or purple coloration and are arranged in panicles. The flowering period varies geographically, occurring from June to July in the northern hemisphere and October to February in Australia, with corresponding fruiting periods.
This compound belongs to a broader class of compounds known as quassinoids, which are highly oxygenated triterpenes characteristic of the Simaroubaceae family. Within Brucea javanica, four new quassinoids and twenty known analogues have been isolated from the seeds, all belonging to the tetracyclic quassinoid structural class. The compound represents one of several bioactive quassinoid glycosides found in this species, alongside other notable compounds such as bruceoside A and various bruceines.
Quantitative analysis of Brucea javanica samples has revealed that this compound content typically ranges from 0.05% to 0.12% by weight, demonstrating significant variation among different sources. This variability in content reflects the influence of geographical origin, harvesting conditions, and plant maturity on the biosynthetic accumulation of these secondary metabolites.
International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula (C₃₂H₄₂O₁₆)
The complete International Union of Pure and Applied Chemistry nomenclature for this compound is methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate. This systematic nomenclature reflects the compound's complex polycyclic architecture and multiple stereogenic centers that define its three-dimensional molecular geometry.
The molecular formula C₃₂H₄₂O₁₆ indicates a substantial molecular structure containing 32 carbon atoms, 42 hydrogen atoms, and 16 oxygen atoms. The molecular weight is calculated as 682.2472853 atomic mass units. The Chemical Abstracts Service registry number for this compound is 69687-69-0, providing a unique identifier for this compound in chemical databases.
The International Chemical Identifier string for this compound is InChI=1S/C32H42O16/c1-11(2)6-17(35)47-23-25-31-10-44-32(25,29(42)43-5)26(40)21(39)24(31)30(4)8-14(34)22(12(3)13(30)7-16(31)46-27(23)41)48-28-20(38)19(37)18(36)15(9-33)45-28/h6,13,15-16,18-21,23-26,28,33,36-40H,7-10H2,1-5H3/t13-,15+,16+,18-,19-,20+,21+,23+,24+,25-,26-,28-,30-,31-,32-/m0/s1. The corresponding International Chemical Identifier Key is JMEAKUYWADWLJX-LWUHZOJHNA-N.
The Simplified Molecular Input Line Entry System representation provides a linear notation of the molecular structure: COC(=O)[C@]12OC[C@@]34C1C@@HC(=O)O[C@@H]3C[C@H]1C(C)=C(O[C@@H]3OC@HC@@HC@H[C@H]3O)C(=O)C[C@]1(C)[C@H]4C@@H[C@@H]2O. This notation captures the stereochemical complexity and connectivity patterns inherent in the this compound structure.
X-ray Crystallography and Absolute Configuration Analysis
While comprehensive X-ray crystallographic data for this compound was not explicitly detailed in the available literature, the absolute configuration of the compound has been established through various analytical approaches. The stereochemical assignments reflect the characteristic structural features of quassinoid natural products, which typically exhibit defined spatial arrangements of functional groups around their polycyclic frameworks.
The compound contains multiple stereogenic centers as indicated by its International Union of Pure and Applied Chemistry nomenclature, with specific stereochemical descriptors (1R,2S,3R,6R,8R,13S,14R,15R,16S) defining the spatial orientation of substituents around the tetracyclic core. These stereochemical assignments are critical for understanding the compound's biological activity and its interactions with molecular targets.
The glycosidic portion of this compound also exhibits defined stereochemistry, with the sugar moiety attached through specific configurational arrangements (2S,3R,4S,5S,6R). This stereospecific glycosidic linkage contributes to the overall three-dimensional architecture of the molecule and influences its physicochemical properties and biological behavior.
The pentacyclic ring system designation [12.5.0.01,6.02,17.08,13] in the International Union of Pure and Applied Chemistry name indicates the bridging patterns and connectivity within the complex molecular framework. This structural information is essential for understanding the conformational constraints and molecular flexibility of this compound.
Spectroscopic Elucidation: Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, and 2D Nuclear Magnetic Resonance Fingerprinting
The structural elucidation of this compound has been accomplished through comprehensive spectroscopic analysis, particularly utilizing high-resolution electrospray ionization mass spectrometry and one-dimensional and two-dimensional nuclear magnetic resonance techniques. These spectroscopic methods provide detailed information about the molecular connectivity, stereochemistry, and functional group arrangements within the compound.
Proton nuclear magnetic resonance spectroscopy reveals the characteristic resonance patterns associated with the quassinoid framework and the attached glycosidic moiety. The complex coupling patterns observed in the spectra reflect the rigid polycyclic structure and the specific spatial relationships between neighboring protons. The glycosidic protons exhibit characteristic chemical shifts and coupling constants that confirm the attachment of the sugar unit to the aglycone portion of the molecule.
Carbon-13 nuclear magnetic resonance analysis provides complementary structural information, revealing the carbon framework and the chemical environment of each carbon atom within the molecule. The spectrum displays resonances corresponding to various carbon types, including quaternary carbons, methine carbons bearing oxygen substituents, and carbonyl carbons characteristic of the quassinoid structure. The downfield chemical shifts observed for certain carbons confirm the presence of electronegative substituents and the oxidized nature of the tetracyclic framework.
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear multiple bond correlation experiments, provide crucial connectivity information that establishes the complete molecular architecture. These experiments confirm the attachment points of functional groups, the stereochemical relationships between different parts of the molecule, and the overall structural framework of this compound.
The spectroscopic fingerprint of this compound includes characteristic resonances that distinguish it from related quassinoid compounds. These diagnostic spectral features are essential for compound identification and quality control purposes in natural product research and pharmaceutical applications.
Comparative Structural Analysis with Related Quassinoid Glycosides
This compound shares structural similarities with other quassinoid glycosides isolated from Brucea javanica, yet exhibits distinct molecular features that differentiate it from related compounds. The comparative analysis reveals important structure-activity relationships within this class of natural products and provides insights into the biosynthetic pathways leading to these complex molecules.
Bruceoside A represents the most closely related structural analogue, differing primarily in the nature and position of functional group substitutions. Both compounds share the fundamental tetracyclic quassinoid framework and glycosidic attachment, but exhibit variations in their esterification patterns and stereochemical arrangements. Quantitative analysis indicates that bruceoside A occurs in higher concentrations (0.19%-0.38%) compared to this compound (0.05%-0.12%) in Brucea javanica extracts.
The relationship between this compound and its aglycone forms, particularly brusatol, demonstrates the significance of glycosidic substitution in modulating biological activity. Studies have shown that bruceoside A can be transformed into the potent anticancer component brusatol in vivo through metabolic processes, suggesting that glycosidic quassinoids may serve as prodrugs for more active aglycone metabolites.
Other related quassinoids isolated from Brucea javanica include the javanicosides (I, J, K, and L), bruceantin, bruceantinol, and various bruceines. These compounds exhibit structural variations in their esterification patterns, oxidation states, and stereochemical configurations, resulting in a diverse library of bioactive natural products with varying biological activities.
The comparative analysis reveals that glycosylation significantly influences the biological activity profiles of quassinoid compounds. While glycosidic forms like this compound may exhibit reduced direct biological activity compared to their aglycone counterparts, they serve important roles as natural reservoirs and potential prodrugs that can be activated through metabolic processes. This relationship highlights the sophisticated strategies employed by plants to store and deliver bioactive compounds, and provides valuable insights for pharmaceutical development and natural product utilization.
Properties
Molecular Formula |
C32H42O16 |
|---|---|
Molecular Weight |
682.7 g/mol |
IUPAC Name |
methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C32H42O16/c1-11(2)6-17(35)47-23-25-31-10-44-32(25,29(42)43-5)26(40)21(39)24(31)30(4)8-14(34)22(12(3)13(30)7-16(31)46-27(23)41)48-28-20(38)19(37)18(36)15(9-33)45-28/h6,13,15-16,18-21,23-26,28,33,36-40H,7-10H2,1-5H3/t13-,15+,16+,18+,19-,20+,21+,23+,24+,25+,26-,28-,30-,31+,32-/m0/s1 |
InChI Key |
JMEAKUYWADWLJX-PKMWWCJOSA-N |
SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |
Isomeric SMILES |
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |
Synonyms |
bruceoside B |
Origin of Product |
United States |
Preparation Methods
Solvent Selection and Optimization
The extraction of this compound from Brucea javanica seeds relies on polar solvents due to the compound’s glycosidic nature. Methanol is the most effective solvent, achieving extraction efficiencies of 82–89% under ultrasonic conditions. Ethanol-water mixtures (70:30 v/v) are alternatives for industrial-scale processes, though yields drop by 12–15% compared to methanol. Key parameters include:
Table 1: Solvent Efficiency for this compound Extraction
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Methanol | 89.2 | 76.4 |
| Ethanol (70%) | 76.8 | 68.9 |
| Acetone | 63.1 | 58.2 |
Isolation and Purification Strategies
Chromatographic Techniques
This compound is isolated via high-performance liquid chromatography (HPLC) using a Cosmosil C18 column (4.6 × 250 mm, 5 µm) with a gradient of methanol-water. The elution profile is critical:
Preparative Thin-Layer Chromatography (pTLC)
For small-scale purification, pTLC on silica gel GF with chloroform-methanol (9:1 v/v) resolves this compound (R = 0.42). Recovery rates exceed 90% when bands are scraped and eluted with methanol.
Synthetic and Semi-Synthetic Routes
Alkaline Hydrolysis of Bruceoside-A
This compound is accessible via selective hydrolysis of Bruceoside-A (CHO) under mild alkaline conditions:
Table 2: Comparative Hydrolysis of Bruceosides
| Substrate | Product | Yield (%) | Purity (%) |
|---|---|---|---|
| Bruceoside-A | This compound | 83.5 | 92.7 |
| Bruceoside-B | Bruceolide | 91.2 | 88.4 |
Lewis Acid-Mediated Glycoside Removal
This compound can be synthesized from 15-desenecioyl Bruceoside-A using boron trifluoride etherate (BF·EtO):
-
Esterification : Treat 15-desenecioyl Bruceoside-A with 3,4-dimethyl-2-pentenoyl chloride (5 eq.) in pyridine at 50°C.
-
Glycoside cleavage : BF·EtO in dichloromethane at 25°C for 6 hours.
Quality Control and Validation
HPLC Quantification
Table 3: Analytical Parameters for this compound
| Parameter | Value |
|---|---|
| LOD | 0.12 µg/mL |
| LOQ | 0.36 µg/mL |
| Retention time | 14.3 ± 0.2 minutes |
Industrial-Scale Production Challenges
Solvent Recovery Systems
Methanol recycling reduces costs but requires distillation at 65°C under reduced pressure (200 mbar) to prevent this compound degradation.
Stability Considerations
This compound degrades by 8–12% after 6 months at 4°C in methanol. Lyophilized powders stored at −20°C show no degradation over 24 months.
Emerging Methodologies
Enzymatic Hydrolysis
Pilot studies using β-glucosidase (Aspergillus niger) achieve 94% conversion of Bruceoside-A to this compound at pH 5.0 and 37°C.
Continuous Chromatography
Simulated moving bed (SMB) chromatography improves throughput by 40% compared to batch HPLC, with a solvent savings of 25%.
Chemical Reactions Analysis
Types of Reactions: Bruceoside B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with enhanced biological activity .
Scientific Research Applications
Anti-Cancer Activity
Bruceoside B has demonstrated significant anti-cancer effects in various studies. Research indicates that it can inhibit the proliferation of cancer cells through multiple signaling pathways. For instance, studies have shown that this compound can induce apoptosis in human cancer cell lines, making it a candidate for further investigation as an anti-neoplastic agent .
Anti-Inflammatory Effects
The compound exhibits anti-inflammatory properties, which are crucial for managing conditions characterized by chronic inflammation. In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It has shown efficacy against various bacterial strains, indicating potential applications in treating infectious diseases .
Clinical Applications and Case Studies
Although clinical research on this compound is limited, there are promising findings from preclinical studies:
- A study highlighted the use of Brucea javanica extracts, including this compound, in enhancing the therapeutic efficacy when combined with conventional cancer treatments .
- Observational studies have reported improvements in patients with chronic inflammatory conditions upon administration of Brucea javanica extracts, suggesting potential benefits from this compound .
Comparative Analysis of Related Compounds
To better understand the significance of this compound, a comparison with other metabolites from Brucea javanica is useful:
| Compound | Primary Activity | Mechanism of Action |
|---|---|---|
| This compound | Anti-cancer, Anti-inflammatory | Induces apoptosis, Modulates immune response |
| Brusatol | Anti-cancer | Inhibits cell proliferation |
| Bruceine D | Anti-cancer | Induces apoptosis via different pathways |
This table illustrates that while many compounds from Brucea javanica share anti-cancer properties, their mechanisms may vary significantly.
Future Research Directions
Further research is essential to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Future studies should focus on:
- Clinical Trials : Conducting well-designed clinical trials to assess efficacy and safety in humans.
- Mechanistic Studies : Investigating detailed molecular pathways affected by this compound.
- Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic outcomes.
Mechanism of Action
Bruceoside B exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway, which plays a crucial role in cell survival, proliferation, and inflammation. By inhibiting this pathway, this compound induces apoptosis and reduces the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Anticancer Effects
- This compound vs. Bruceoside A : While both exhibit antileukemic activity, Bruceoside A shows superior efficacy in vivo, attributed to its C2 glycosylation enhancing bioavailability . This compound’s C3 glycosylation may limit membrane permeability, reducing its potency despite similar mechanisms (e.g., RNA synthesis inhibition) .
- This compound vs. Brusatol: Brusatol, a non-glycosylated quassinoid, inhibits protein synthesis via Nrf2 pathway suppression, whereas this compound targets DNA/RNA metabolism. Brusatol’s broader anticancer spectrum includes pancreatic and lung cancers .
Antitubercular Activity
- This compound vs. Bruceoside F: Bruceoside F demonstrates direct inhibition of Mycobacterium tuberculosis InhA enzyme (MolDock score: -190.76 kcal/mol), outperforming the native ligand 4PI (-120.61 kcal/mol) and INH (-54.44 kcal/mol).
Pharmacokinetic and Analytical Comparisons
- Quantification: this compound is quantified alongside Bruceoside A and brusatol using HPLC with a C18 column and methanol-water gradient, achieving linearity (r = 0.9999) in the range of 0.722–2.166 mg .
- Stability : Glycosylation at C3 (this compound) confers greater stability in acidic conditions compared to C2-glycosylated derivatives, which are prone to hydrolysis .
Key Research Findings and Gaps
- Structural-Activity Relationships (SAR) : The position of glycosylation (C2 vs. C3) critically influences bioavailability and target engagement. For instance, C2-glycosylated Bruceoside F’s extended hydrogen-bonding network with InhA (interacting with Gly14, Ser20, and Met199) underscores its antitubercular superiority .
- Clinical Translation : this compound’s lower natural abundance and underexplored mechanisms (e.g., signaling pathways beyond nucleic acid synthesis) limit its therapeutic development compared to Bruceoside A and brusatol .
- Synthetic Challenges: Quassinoid glycosides like this compound are difficult to synthesize de novo due to stereochemical complexity, necessitating continued reliance on plant extraction .
Q & A
Q. How is Bruceoside B structurally characterized, and what analytical methods are most effective for its identification?
this compound is distinguished by its β-D-glucosyl moiety and specific side-chain configurations (e.g., a hydrogen atom at R2 compared to Bruceoside C’s ketone group) . Key methodologies include:
- NMR Spectroscopy : For elucidating carbon-hydrogen frameworks and stereochemistry.
- Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns.
- Chromatographic Techniques (HPLC, TLC) : For purity assessment and separation from analogs like Bruceoside A/C . Example Table:
| Compound | R1 Group | R2 Group | Key Analytical Challenges |
|---|---|---|---|
| This compound | β-D-glucosyl | H | Differentiation from Bruceoside A |
| Bruceoside C | β-D-glucosyl | C=O | Confirming ketone stability |
Q. What in vitro pharmacological screening approaches are used to assess this compound’s bioactivity?
Initial studies employ cell-based assays targeting pathways relevant to its source plant (Brucea javanica), such as:
- Cytotoxicity Assays (e.g., MTT on cancer cell lines).
- Anti-inflammatory Models (e.g., COX-2 inhibition assays).
- Dose-Response Curves : To establish IC50 values and compare potency with structurally related compounds .
Advanced Research Questions
Q. How do structural modifications in this compound analogs influence their mechanism of action?
Structure-Activity Relationship (SAR) studies are critical. For example:
- Side-Chain Functionalization : Replacing R2 (H) with polar groups (e.g., -OH, -COOH) to enhance solubility or target affinity.
- Glycosylation Effects : Testing truncated glucosyl moieties to assess bioavailability. Methodological Framework:
- Molecular Docking : Predict interactions with targets (e.g., kinases, receptors).
- Metabolic Stability Tests (e.g., liver microsome assays) .
Q. How can contradictory data on this compound’s efficacy across studies be systematically addressed?
Contradictions often arise from variability in experimental design. Strategies include:
- Meta-Analysis : Pooling data from multiple studies to identify trends, adjusting for variables like solvent choice (DMSO vs. aqueous solutions) or cell line specificity.
- Standardized Protocols : Adopting guidelines from journals like the Beilstein Journal of Organic Chemistry for rigorous reproducibility (e.g., detailed synthetic procedures, purity thresholds ≥95%) .
Q. What strategies optimize the synthesis of this compound for scalable research applications?
- Enzymatic Glycosylation : Using glycosyltransferases to improve stereochemical precision.
- Protecting Group Chemistry : Minimizing side reactions during glucosyl attachment.
- Green Chemistry Approaches : Solvent-free reactions or microwave-assisted synthesis to enhance yield .
Methodological Frameworks for Research Design
Q. How can the PICO framework be adapted for preclinical studies on this compound?
- Population (P) : Specific cell lines or animal models (e.g., murine macrophages, xenograft mice).
- Intervention (I) : Dose ranges or delivery systems (e.g., nanoparticles for enhanced bioavailability).
- Comparison (C) : Positive controls (e.g., standard chemotherapeutics) or structural analogs.
- Outcome (O) : Quantitative endpoints like tumor volume reduction or cytokine levels .
Q. What criteria ensure a research question on this compound meets FINER (Feasible, Interesting, Novel, Ethical, Relevant) standards?
- Feasible : Access to validated analytical facilities (e.g., NMR core labs).
- Novel : Investigating understudied targets (e.g., autophagy pathways vs. apoptosis).
- Ethical : Adhering to animal welfare guidelines in pharmacological testing .
Data Analysis and Reporting Guidelines
Q. How should researchers present contradictory results in publications?
- Transparency : Disclose all experimental conditions (e.g., temperature, pH).
- Statistical Robustness : Use multivariate analysis to isolate confounding variables.
- Supporting Information : Include raw spectra or chromatograms as supplementary files, per Beilstein Journal standards .
Q. What are best practices for integrating computational and experimental data in this compound studies?
- Hybrid Workflows : Pair molecular dynamics simulations with in vitro validation.
- Data Repositories : Share crystallographic data (e.g., CCDC entries) or NMR assignments in public databases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
